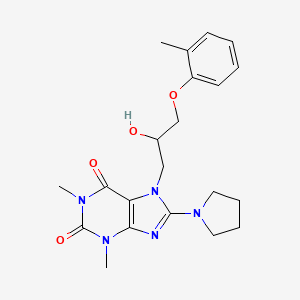

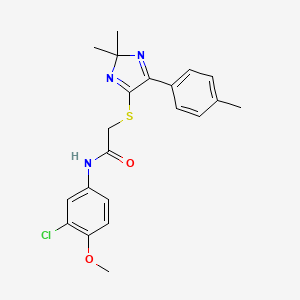

(E)-3-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylamino)but-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylamino)but-3-en-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the butenolide family and has been synthesized using different methods.

Scientific Research Applications

Synthesis of Pyrroles and Pyrrolidines : The compound played a role in the synthesis of N-protected amino unsaturated keto sulfones, leading to the creation of aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds like pyrroles and pyrrolidines (Benetti et al., 2002).

Formation of Metal Complexes : It has been used in the interaction with 2-pyridinecarboxaldehyde, leading to the formation of potentially tridentate and monoanionic complexes with metals, providing insights into the structural characterisation of such complexes (Sousa et al., 2001).

Derivation into Pyridinium and Sulfonium Salts : The compound has been derived into pyridinium and sulfonium salts for reactions with malononitrile, producing a variety of 3-amino-2-pyridinio-phenolates and 3-amino-2-sulfonio-phenolates, indicating its versatility in creating different sulfonamides and their derivatives (Gewald et al., 1995).

Production of Azo Disperse Dyes : The compound has been used in the synthesis of Diphenyl (4′-aminobiphenyl-4-ylamino)(pyridin-3-yl)methylphosphonate, later diazotized to create azo dyes used for dyeing polyester fabrics, highlighting its application in textile industry (Abdel-megeed et al., 2013).

Homologous SNV Reaction : The compound has been a part of the homologous SNV reaction, leading to the synthesis of l‐Methyl‐4‐[4′‐phenylsulfonyl‐1′,3′‐butadienyl]pyridinium Iodide and its subsequent reactivity with thiol groups, yielding chromophoric thioethers, indicating its potential in creating color-producing compounds (Holler et al., 2000).

Synthesis of Fluorinated Polyamides : It has contributed to the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, used in creating fluorinated polyamides containing pyridine and sulfone moieties with inherent viscosities, suggesting its applicability in polymer science and material engineering (Liu et al., 2013).

properties

IUPAC Name |

(E)-3-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylamino)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-12-6-8-14(9-7-12)22(20,21)15(13(2)19)11-18-16-5-3-4-10-17-16/h3-11H,1-2H3,(H,17,18)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJWHIRIPXFZEM-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=N2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=N2)/C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylamino)but-3-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)

![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)

![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)

![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)

![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)

![2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520650.png)